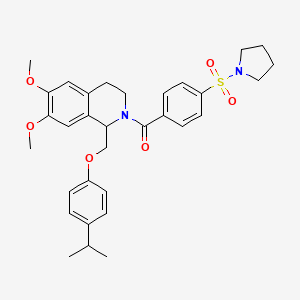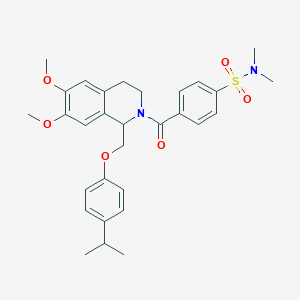![molecular formula C23H18FN3O B11207726 4-(3-Fluorophenyl)-2-(3-methoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole](/img/structure/B11207726.png)
4-(3-Fluorophenyl)-2-(3-methoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(3-Fluorophenyl)-1,4-dihydropyrimido[1,2-a][1,3]benzimidazol-2-yl]phenyl methyl ether is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a fluorophenyl group, a dihydropyrimido[1,2-a][1,3]benzimidazole core, and a phenyl methyl ether moiety. The presence of these functional groups contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(3-Fluorophenyl)-1,4-dihydropyrimido[1,2-a][1,3]benzimidazol-2-yl]phenyl methyl ether typically involves multi-step organic reactions. The process begins with the preparation of the dihydropyrimido[1,2-a][1,3]benzimidazole core, followed by the introduction of the fluorophenyl group and the phenyl methyl ether moiety. Common reagents used in these reactions include fluorobenzene, pyrimidine derivatives, and phenol derivatives. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[4-(3-Fluorophenyl)-1,4-dihydropyrimido[1,2-a][1,3]benzimidazol-2-yl]phenyl methyl ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.
Substitution: The fluorophenyl group can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are critical factors that influence the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Biology: Its potential biological activity has been explored in studies related to enzyme inhibition and receptor binding.
Medicine: The compound’s pharmacological properties are being investigated for potential therapeutic applications, including as an anticancer or antiviral agent.
Industry: Its chemical stability and reactivity make it suitable for use in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[4-(3-Fluorophenyl)-1,4-dihydropyrimido[1,2-a][1,3]benzimidazol-2-yl]phenyl methyl ether involves its interaction with specific molecular targets and pathways. The fluorophenyl group and the dihydropyrimido[1,2-a][1,3]benzimidazole core are believed to play key roles in its binding affinity and selectivity. The compound may inhibit specific enzymes or receptors, leading to downstream effects on cellular processes and signaling pathways. Detailed studies on its mechanism of action are ongoing to elucidate its full potential and therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- 3-[4-(3-Chlorophenyl)-1,4-dihydropyrimido[1,2-a][1,3]benzimidazol-2-yl]phenyl methyl ether
- 3-[4-(3-Bromophenyl)-1,4-dihydropyrimido[1,2-a][1,3]benzimidazol-2-yl]phenyl methyl ether
- 3-[4-(3-Methylphenyl)-1,4-dihydropyrimido[1,2-a][1,3]benzimidazol-2-yl]phenyl methyl ether
Uniqueness
The presence of the fluorophenyl group in 3-[4-(3-Fluorophenyl)-1,4-dihydropyrimido[1,2-a][1,3]benzimidazol-2-yl]phenyl methyl ether distinguishes it from similar compounds. Fluorine atoms can significantly influence the compound’s chemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. These unique features make it a promising candidate for further research and development in various scientific and industrial applications.
Properties
Molecular Formula |
C23H18FN3O |
|---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
4-(3-fluorophenyl)-2-(3-methoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole |
InChI |
InChI=1S/C23H18FN3O/c1-28-18-9-5-6-15(13-18)20-14-22(16-7-4-8-17(24)12-16)27-21-11-3-2-10-19(21)25-23(27)26-20/h2-14,22H,1H3,(H,25,26) |
InChI Key |
MTCYYFINEOFKPF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(N3C4=CC=CC=C4N=C3N2)C5=CC(=CC=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Chlorophenyl)-3-hydroxy-3-(4-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium](/img/structure/B11207644.png)
![2-[2-(3-chlorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B11207652.png)
methanone](/img/structure/B11207659.png)
![4-(azepan-1-yl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11207663.png)
![N-(2,5-difluorophenyl)-2-(4-oxo-2-phenylpyrimido[1,2-a]benzimidazol-10(4H)-yl)acetamide](/img/structure/B11207671.png)
![N-[4-[4-(3,4-Dimethylphenyl)-2-oxazolyl]phenyl]-4-fluorobenzenesulfonamide](/img/structure/B11207673.png)

![N-(2-chlorophenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide](/img/structure/B11207704.png)

![(2Z)-3-(1,3-benzodioxol-5-yl)-N-[2-(4-chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]acrylamide](/img/structure/B11207712.png)

![5-(4-Chlorophenyl)-7-(2,5-dimethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B11207719.png)
![N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-ethoxybenzamide](/img/structure/B11207720.png)
![2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(2-methoxyphenyl)amino]ethyl 3,5-dimethoxybenzoate](/img/structure/B11207734.png)
